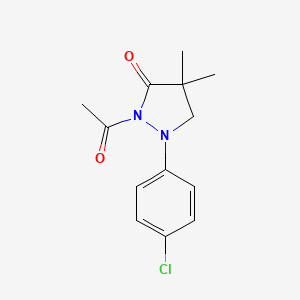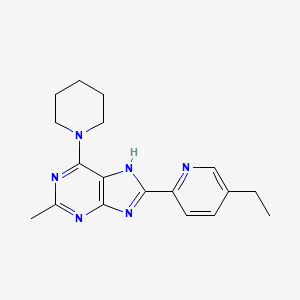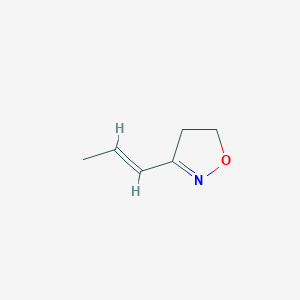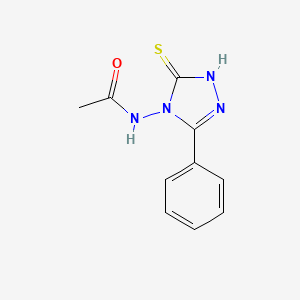
1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one is an organophosphorus compound characterized by the presence of a phosphoryl group attached to a pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one typically involves the reaction of diphenylphosphoryl chloride with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
科学的研究の応用
1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be employed in the study of enzyme mechanisms involving phosphoryl transfer.
Industry: It is used in the production of advanced materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one involves its ability to interact with various molecular targets through its phosphoryl group. This interaction can modulate the activity of enzymes or other proteins involved in critical biochemical pathways. The compound’s effects are mediated by its binding affinity and the specific nature of the target molecules.
類似化合物との比較
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic reactions.
Diphenylphosphoryl chloride: A precursor in the synthesis of various organophosphorus compounds.
1,1’-Bis(diphenylphosphino)ferrocene: Commonly used as a ligand in homogeneous catalysis.
Uniqueness: 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable tool in synthetic chemistry and materials science.
特性
CAS番号 |
89358-78-1 |
|---|---|
分子式 |
C19H23O2P |
分子量 |
314.4 g/mol |
IUPAC名 |
1-diphenylphosphoryl-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C19H23O2P/c1-15(2)19(20)16(3)14-22(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3 |
InChIキー |
OPGLFRHQTQDSES-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
![3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12913601.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)

![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)








